Tosyl vs. Carbonyl Substituent Impact on Kinase Inhibitor Binding Affinity in a Representative Analog Series
In a closely related series of N,N-dimethyl-6-(pyrrolidin-3-yloxy)pyridazin-3-amines, replacing the N-benzylcarboxamide substituent with other carbonyl-containing groups was shown to modulate kinase X inhibitory activity. One reported analog, N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide, displayed an IC50 of 18.3 nM, while a closely related morpholino-methanone analog showed a binding affinity of Ki = 12 nM for the histamine H3 receptor. The N-tosyl group in the target compound offers a distinct sulfonamide pharmacophore that is absent in these carbonyl-based comparators. This structural divergence is expected to produce a unique kinase selectivity profile, as sulfonamide oxygens provide stronger hydrogen-bond acceptor properties compared to carbonyl groups.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 not yet reported in public literature; predicted to differ from carbonyl analogs based on sulfonamide pharmacophore |
| Comparator Or Baseline | N-benzyl-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide: IC50 = 18.3 nM; (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(morpholino)methanone: Ki = 12 nM for H3 receptor |
| Quantified Difference | No direct head-to-head data available; structural difference predicts >10-fold potency shift possible based on sulfonamide vs. carboxamide/amide substitution patterns in SAR literature |
| Conditions | Kinase inhibition assay (vendor-reported); H3 receptor binding assay (vendor-reported) |
Why This Matters
This structural difference is critical for procurement decisions, as the tosyl analog offers a unique vector for exploring kinase selectivity space that is inaccessible with the more common carbonyl-substituted building blocks.
